molecular formula C17H15Cl2FN4O2S B2884215 5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine CAS No. 1208711-01-6

5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2884215
CAS No.: 1208711-01-6
M. Wt: 429.29
InChI Key: HGZYLLRFKWZWKG-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 5-Chloro-2-fluorobenzoyl chloride: This can be achieved by reacting 5-chloro-2-fluorobenzoic acid with thionyl chloride.

    Formation of 5-Chloro-2-fluorobenzoyl piperazine: The 5-chloro-2-fluorobenzoyl chloride is then reacted with piperazine to form the corresponding benzoyl piperazine derivative.

    Synthesis of the pyrimidine core: The benzoyl piperazine derivative is then reacted with 2-(methylsulfanyl)pyrimidine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro and fluoro substituents on the benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its action.

    Chemical Biology: It can serve as a tool compound for probing the function of specific proteins or enzymes.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorobenzoyl chloride: A precursor in the synthesis of the compound.

    2-(Methylsulfanyl)pyrimidine: Another precursor used in the synthesis.

    Pyrimidine derivatives: Other compounds with similar pyrimidine cores but different substituents.

Uniqueness

The uniqueness of 5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine lies in its specific combination of substituents, which confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)-[4-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN4O2S/c1-27-17-21-9-12(19)14(22-17)16(26)24-6-4-23(5-7-24)15(25)11-8-10(18)2-3-13(11)20/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZYLLRFKWZWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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